molecular formula C23H17ClN4O6S B2474876 Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-57-7

Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2474876
CAS RN: 851950-57-7
M. Wt: 512.92
InChI Key: YSQIKWLNKODJLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound with the following molecular formula: C23H17ClN4O6S . Its average mass is 512.922 Da . The compound belongs to the class of oxadiazoles, which have been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties .


Molecular Structure Analysis

The molecular formula of this compound is C23H17ClN4O6S . It contains a thieno[3,4-d]pyridazine ring system and a nitrobenzoyl group. The detailed molecular structure can be confirmed using spectral analysis techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The compound’s average mass is 512.922 Da. Further information on its physical properties (such as solubility, melting point, and boiling point) is not available in the provided data .

Scientific Research Applications

Future Directions

Given its heterocyclic nature and potential biological activities, future research could explore its pharmacological properties, toxicity, and potential therapeutic applications. Investigating its interactions with specific biological targets and conducting in vivo studies would be valuable for understanding its full potential .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)13-5-4-12(2)17(10-13)28(32)33)18(16)22(30)27(26-19)15-8-6-14(24)7-9-15/h4-11H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIKWLNKODJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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